molecular formula C8H8N4OS B13206391 4-Amino-6-(3-methylthiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(3-methylthiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13206391
M. Wt: 208.24 g/mol
InChI Key: HKSUUXAUZISMGQ-UHFFFAOYSA-N
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Description

4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group, a thiophene ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiophene derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

4-amino-6-(3-methylthiophen-2-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H8N4OS/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

HKSUUXAUZISMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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